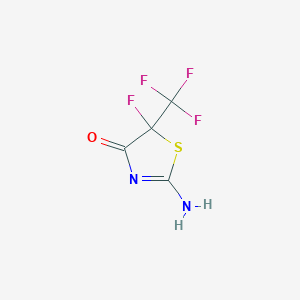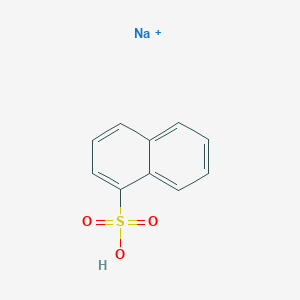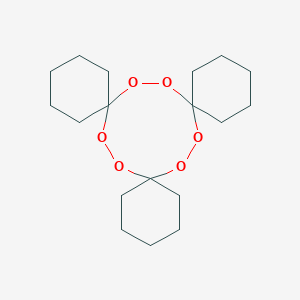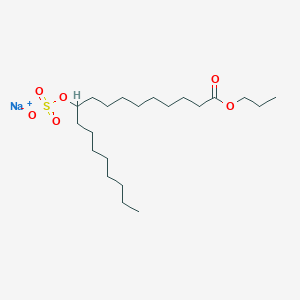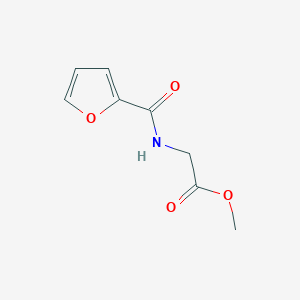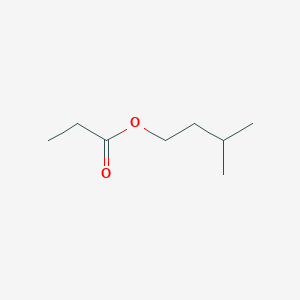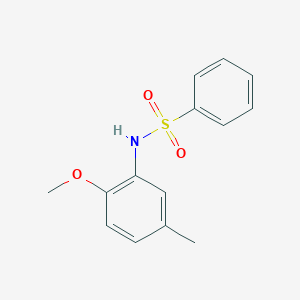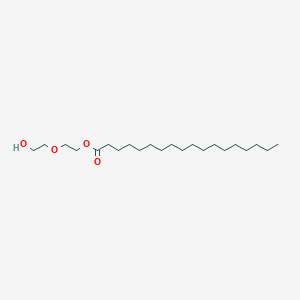
二甘醇单硬脂酸酯
描述
Diethylene glycol monostearate is an organic compound with the molecular formula C({20})H({40})O(_{3}). It is the ester of stearic acid and diethylene glycol. This compound is commonly used in personal care products and cosmetics, such as shampoos, hair conditioners, and skin lotions, due to its emulsifying properties .
科学研究应用
Diethylene glycol monostearate has several scientific research applications:
Chemistry: Used as an emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of topical creams and lotions due to its skin-conditioning properties.
Industry: Widely used in the cosmetics industry for its emulsifying and stabilizing properties.
作用机制
Diethylene glycol monostearate, also known as Cerasynt, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and diethylene glycol . This compound has gained significant attention in various industries, including cosmetics, food, and pharmaceuticals .
Target of Action
Diethylene glycol monostearate primarily targets the skin and hair when used in personal care products . It acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it improves the absorption of other compounds into the skin. As a surfactant, it helps to reduce surface tension, and as a solubilizer, it aids in the dissolution of other substances.
Mode of Action
The compound interacts with its targets by forming a layer on the skin or hair, which helps to retain moisture and gives a smooth and soft appearance . It also enhances the penetration of other ingredients into the skin by reducing the skin’s barrier function .
Biochemical Pathways
It is known that the compound can influence the permeability of the skin, potentially affecting various biochemical processes related to skin health and function .
Pharmacokinetics
Due to its use as a penetration enhancer, it is likely that a portion of the compound is absorbed through the skin during topical application .
Result of Action
The primary result of diethylene glycol monostearate’s action is improved skin and hair texture. By forming a layer on the skin or hair, it helps to retain moisture, giving a smooth and soft appearance . Additionally, it can enhance the effectiveness of other skincare ingredients by improving their absorption into the skin .
Action Environment
The action of diethylene glycol monostearate can be influenced by various environmental factors. For example, the compound’s effectiveness as a penetration enhancer may be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of diethylene glycol monostearate may be influenced by factors such as temperature and pH .
生化分析
Cellular Effects
Diethylene Glycol, a related compound, is known to be nephrotoxic, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA)
Molecular Mechanism
Diethylene Glycol, a related compound, is metabolized to 2-hydroxyethoxy acetic acid (HEAA), which is responsible for metabolic acidosis and organ dysfunction .
Dosage Effects in Animal Models
While there is a lack of specific studies on Diethylene Glycol Monostearate, related compounds like Diethylene Glycol have been studied. For instance, Diethylene Glycol has been shown to cause renal toxicity in animal models
Metabolic Pathways
Diethylene Glycol, a related compound, is metabolized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde, which is then converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA)
准备方法
Diethylene glycol monostearate can be synthesized through the esterification of diethylene glycol and stearic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods often employ heterogeneous catalysts and microwave irradiation to enhance the efficiency and yield of the reaction .
化学反应分析
Diethylene glycol monostearate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving diethylene glycol and stearic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, diethylene glycol monostearate can hydrolyze back into diethylene glycol and stearic acid.
Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are diethylene glycol and stearic acid in the case of hydrolysis, and various oxidized derivatives in the case of oxidation .
相似化合物的比较
Diethylene glycol monostearate can be compared with other similar compounds, such as:
Ethylene glycol monostearate: Similar in structure but derived from ethylene glycol instead of diethylene glycol.
Glycol distearate: Contains two stearic acid molecules esterified with glycol, providing different emulsifying properties.
Propylene glycol monostearate: Derived from propylene glycol and stearic acid, with different solubility and emulsifying characteristics.
Diethylene glycol monostearate is unique due to its specific molecular structure, which provides distinct emulsifying and stabilizing properties compared to its analogs .
属性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUXRBUUYZMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041862 | |
| Record name | Diethylene glycol monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Chem Service MSDS] | |
| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106-11-6 | |
| Record name | Diglycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEG-2 Stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Diethylene Glycol Monostearate in histological studies?
A1: Diethylene Glycol Monostearate is a key component of ester waxes used for embedding tissues in histological preparations []. It offers an alternative to traditional paraffin embedding, especially for tissues rich in collagen or those that have undergone degradation. A modified method using purified Diethylene Glycol Monostearate and distearate helps minimize issues like tissue puckering and section detachment, leading to improved preservation of delicate structures and substances like glycoproteins and mucoproteins [].
Q2: Can Diethylene Glycol Monostearate be used in powder form for industrial applications?
A2: Yes, Diethylene Glycol Monostearate is a component of a white powder-based aqueous mold release agent []. This formulation helps overcome the environmental concerns of solvent-based mold release agents and addresses the transportation challenges of traditional aqueous formulations. The inclusion of Diethylene Glycol Monostearate contributes to the desired wettability, drying properties, and precision required for mold release applications [].
Q3: Are there any advantages of using a Diethylene Glycol Monostearate based mold release agent?
A3: The white powder formulation containing Diethylene Glycol Monostearate offers several advantages []. Firstly, it minimizes environmental pollution associated with solvent-based alternatives. Secondly, it simplifies transportation and handling compared to bulky liquid formulations. Lastly, the powder format allows for controlled and precise application, ensuring efficient mold release during manufacturing processes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






